3-(2-bromoethoxy)prop-1-yne

Description

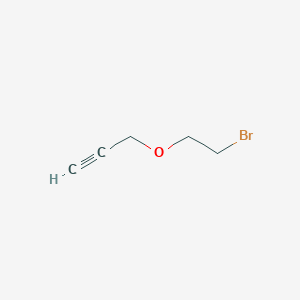

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPKZCYUYUEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302038 | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-74-1 | |

| Record name | 3-(2-Bromoethoxy)-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18668-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethoxy)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-bromoethoxy)prop-1-yne: A Heterobifunctional Linker for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(2-bromoethoxy)prop-1-yne (CAS No. 18668-74-1), a versatile heterobifunctional molecule of significant interest in chemical synthesis, materials science, and drug discovery. Possessing two distinct reactive centers—a terminal alkyne and a primary alkyl bromide—this compound serves as an invaluable molecular linker for the construction of complex architectures. This document details its physicochemical properties, provides a robust protocol for its synthesis via Williamson etherification, explores its characteristic reactivity, and discusses its applications, particularly in bioconjugation and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). The information is grounded in established chemical principles and supported by technical data to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate field of molecular design, particularly in drug development and chemical biology, the ability to connect different molecular entities with precision is paramount. Heterobifunctional linkers are the molecular bridges that make this possible, featuring two different reactive groups that can be addressed with orthogonal chemistries.[1] this compound, also known as 2-bromoethyl propargyl ether, is an exemplar of such a linker.[2][3]

Its structure is deceptively simple, yet it contains a powerful combination of functional groups:

-

A Terminal Alkyne (Propargyl group): This moiety is a gateway to a host of powerful and reliable transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][] Its linear geometry and reactivity also permit participation in Sonogashira couplings, C-C bond formations, and other metal-catalyzed reactions.[6][7]

-

A Primary Alkyl Bromide: This functional group is a classic electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[8] The bromine atom is an excellent leaving group, allowing for the facile attachment of this linker to molecules bearing nucleophilic sites such as amines, thiols, or carboxylates.

This duality makes this compound a strategic tool for scientists aiming to conjugate biomolecules, develop complex drug delivery systems, or synthesize molecules like PROTACs, which require a linker to connect a target-binding warhead to an E3 ligase ligand.[9][10] This guide will provide the core technical knowledge required to effectively synthesize, characterize, and utilize this potent chemical building block.

Physicochemical and Safety Properties

A clear understanding of a compound's physical properties and safety profile is a prerequisite for its successful application in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18668-74-1 | [2][11][12] |

| Molecular Formula | C₅H₇BrO | [2][6][12] |

| Molecular Weight | 163.01 g/mol | [6][11] |

| Appearance | Colorless to pale yellow liquid | [2] (inferred) |

| Boiling Point | 70-72 °C @ 22 Torr (mmHg) | [3][6][12] |

| Density | 1.425 g/cm³ | [3][12] |

| Refractive Index (n²⁰/D) | 1.48 | [12] |

| Purity | Typically ≥95% | [2][11] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][11] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Pictograms: GHS05 (Corrosion)[2]

-

Hazard Statements:

-

Precautionary Measures: Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2][13]

Synthesis and Purification

The most direct and logical route for preparing this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[14][15] In this case, the sodium salt of propargyl alcohol (sodium propargoxide) acts as the nucleophile, and 1,2-dibromoethane serves as the electrophile. Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Causality: This protocol is designed based on the principles of the Williamson ether synthesis.[16][17] Sodium hydride is chosen as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the propargyl alcohol.[8] Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the sodium cation, preventing interference with the SN2 reaction. The reaction is started at 0°C to control the initial exothermic deprotonation, and an excess of 1,2-dibromoethane is used to favor the desired monosubstitution product over the symmetrical diether.

-

Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0°C using an ice bath. Add propargyl alcohol (1.0 equivalent), dissolved in anhydrous THF, dropwise via the dropping funnel over 30 minutes. Rationale: This slow addition controls the rate of hydrogen gas evolution from the deprotonation. Stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium propargoxide.

-

Nucleophilic Substitution: Add 1,2-dibromoethane (3.0 to 5.0 equivalents) to the reaction mixture. Rationale: A large excess minimizes the formation of the bis-alkyne byproduct. Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water (2x) and brine (1x). Rationale: This removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by vacuum distillation (reported bp: 70-72 °C at 22 Torr) to yield the final product as a clear liquid.[3][12]

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR):

-

Alkyne H (≡C-H): A triplet around ~2.4-2.5 ppm (J ≈ 2.4 Hz) due to coupling with the methylene protons.[18]

-

Propargyl Methylene (-O-CH₂-C≡): A doublet around ~4.2 ppm (J ≈ 2.4 Hz).

-

Methylene adjacent to Oxygen (-O-CH₂-CH₂-Br): A triplet around ~3.8 ppm.

-

Methylene adjacent to Bromine (-CH₂-Br): A triplet around ~3.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Terminal Alkyne Carbon (≡C-H): ~75 ppm.

-

Internal Alkyne Carbon (-C≡): ~80 ppm.

-

Propargyl Methylene (-O-CH₂-C≡): ~58 ppm.

-

Methylene adjacent to Oxygen (-O-CH₂-CH₂-Br): ~69 ppm.

-

Methylene adjacent to Bromine (-CH₂-Br): ~30 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

≡C-H stretch (strong, sharp): ~3300 cm⁻¹

-

C≡C stretch (weak to medium, sharp): ~2120 cm⁻¹

-

C-O-C stretch (strong): ~1100 cm⁻¹

-

C-Br stretch: ~650 cm⁻¹

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems directly from the orthogonal reactivity of its two functional groups, allowing for sequential, controlled modifications.[19][20]

Diagram 2: Key Reaction Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 18668-74-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne | 1287660-82-5 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 9. biosynsis.com [biosynsis.com]

- 10. Application of Linkers in Chemical Biology [bldpharm.com]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. echemi.com [echemi.com]

- 13. 18668-74-1 | this compound - AiFChem [aifchem.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Khan Academy [khanacademy.org]

- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to 3-(2-Bromoethoxy)prop-1-yne: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(2-bromoethoxy)prop-1-yne, a bifunctional molecule of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical architecture, outlines a robust synthetic pathway, and explores its applications as a versatile chemical building block.

Chemical Structure and Properties

This compound, also known as 2-bromoethyl propargyl ether, possesses a unique molecular framework incorporating both a terminal alkyne and a primary alkyl bromide. This dual functionality makes it a highly valuable reagent for introducing a propargyl ether moiety with a reactive handle for subsequent chemical transformations.

The chemical structure of this compound is presented below:

Chemical Structure:

This structure, with the empirical formula C₅H₇BrO, combines the electrophilic nature of the bromoethyl group with the nucleophilic and cycloaddition capabilities of the propargyl group.

A summary of its key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 18668-74-1 | |

| Molecular Formula | C₅H₇BrO | [1] |

| Molecular Weight | 163.01 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 70-72 °C at 22 Torr | [1] |

| Density | 1.425 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.48 | [1] |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, 2-8°C | |

| Synonyms | 2-Bromoethyl 2-propynyl ether, Propargyl-PEG1-Br | [2] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of propargyl alcohol (propargyl alkoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

The choice of a strong base is critical for the quantitative deprotonation of the relatively acidic terminal alkyne proton of propargyl alcohol, thereby generating the highly nucleophilic alkoxide. Sodium hydride (NaH) is a commonly employed base for this purpose, as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture.

An excess of 1,2-dibromoethane is utilized to favor the desired monosubstitution product and minimize the formation of the bis-alkynylated diether byproduct. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can effectively solvate the sodium alkoxide and facilitate the Sₙ2 reaction pathway.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established Williamson ether synthesis methodologies.

Materials:

-

Propargyl alcohol (CHO)

-

1,2-Dibromoethane (BrCH₂CH₂Br)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Deprotonation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The resulting suspension is cooled to 0 °C in an ice bath. Propargyl alcohol (1.0 equivalent), dissolved in a small amount of anhydrous THF, is then added dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

SN2 Reaction: 1,2-Dibromoethane (3.0-5.0 equivalents) is added to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C to decompose any unreacted NaH. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is separated and extracted twice more with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for this compound. These predictions are based on established chemical shift values for similar functional groups and should be used as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Doublet | 2H | -O-CH ₂-C≡CH |

| ~3.8 | Triplet | 2H | Br-CH₂-CH ₂-O- |

| ~3.5 | Triplet | 2H | Br-CH ₂-CH₂-O- |

| ~2.4 | Triplet | 1H | -C≡CH |

Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~80 | -C ≡CH |

| ~75 | -C≡C H |

| ~69 | Br-CH₂-C H₂-O- |

| ~58 | -O-C H₂-C≡CH |

| ~30 | Br-C H₂-CH₂-O- |

General NMR Acquisition Protocol

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled one-pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Perform phase and baseline corrections as necessary.

Applications in Organic Synthesis and Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable tool in various areas of chemical synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.

Bifunctional Linker in Bioconjugation and Drug Discovery

This compound can serve as a heterobifunctional linker, where the two reactive ends can be orthogonally addressed.[3] The terminal alkyne is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.[4][5] The bromoethyl group, on the other hand, can act as an electrophile for reaction with various nucleophiles, such as amines, thiols, and alcohols.

This dual reactivity is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. A related compound, Propargyl-PEG2-bromide, is cited as a PEG-based PROTAC linker.[6]

Intermediate in the Synthesis of Complex Molecules

The propargyl ether moiety introduced by this reagent is a common structural motif in many biologically active compounds and can serve as a precursor for further synthetic manipulations. The alkyne can participate in various carbon-carbon bond-forming reactions, such as Sonogashira coupling, to introduce aryl or vinyl groups.[7]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Combustible Liquid: It is a combustible liquid.

-

Corrosive: It can cause severe skin burns and eye damage.

-

Harmful if Swallowed: It is harmful if ingested.

-

Irritant: It may cause skin, eye, and respiratory irritation.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources. Recommended storage is at 2-8°C.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8]

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with its orthogonal reactivity, makes it an attractive reagent for the construction of complex molecular architectures, including its use as a linker in bioconjugation and for the development of novel therapeutic agents like PROTACs. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

-

Wiley-VCH. Supporting Information. 2007. [Link]

-

ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]

-

National Center for Biotechnology Information. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Propargyl bromide | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propargyl-PEG1-acid = 95 55683-37-9 [sigmaaldrich.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne | 1287660-82-5 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound | 18668-74-1 [sigmaaldrich.com]

Spectroscopic Data of 3-(2-Bromoethoxy)-1-propyne (CAS 18668-74-1): A Technical Guide

Introduction to 3-(2-Bromoethoxy)-1-propyne

3-(2-Bromoethoxy)-1-propyne, also known as 2-Bromoethyl(2-propynyl) ether, is a bifunctional organic molecule with the chemical formula C₅H₇BrO. Its structure incorporates a terminal alkyne, an ether linkage, and a primary alkyl bromide. These functional groups impart distinct and predictable signatures in various spectroscopic analyses, making it an excellent subject for structural characterization studies. Understanding its spectroscopic profile is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure:

Caption: Chemical structure of 3-(2-Bromoethoxy)-1-propyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of 3-(2-Bromoethoxy)-1-propyne, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~2.5 | Triplet (t) | 1H | ≡C-H | The proton on the terminal alkyne is shielded by the cylindrical anisotropy of the triple bond, leading to a characteristic upfield shift. It will likely exhibit long-range coupling (a triplet) with the adjacent methylene protons (-CH₂-O).[1][2][3] |

| b | ~4.2 | Doublet (d) | 2H | ≡C-CH₂ -O | These protons are deshielded by the adjacent oxygen atom and the alkyne group. They will be split into a doublet by the terminal alkyne proton. |

| c | ~3.8 | Triplet (t) | 2H | -O-CH₂ -CH₂Br | These protons are deshielded by the adjacent ether oxygen. They will be split into a triplet by the neighboring methylene protons. |

| d | ~3.5 | Triplet (t) | 2H | -O-CH₂-CH₂ Br | These protons are deshielded by the adjacent bromine atom. They will be split into a triplet by the neighboring methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~80 | ≡ C-H | The sp-hybridized carbon of the terminal alkyne appears in this characteristic region.[1][4] |

| 2 | ~75 | H-C≡ | The substituted sp-hybridized carbon of the alkyne.[1][4] |

| 3 | ~58 | ≡C-C H₂-O | This methylene carbon is influenced by both the alkyne and the ether oxygen. |

| 4 | ~70 | -O-C H₂-CH₂Br | The methylene carbon adjacent to the ether oxygen is deshielded. |

| 5 | ~30 | -O-CH₂-C H₂Br | The methylene carbon attached to the bromine atom is shifted upfield relative to the one next to oxygen due to the "heavy atom effect" of bromine. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 3-(2-Bromoethoxy)-1-propyne is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of any particulate matter by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(2-Bromoethoxy)-1-propyne is expected to show characteristic absorption bands for the terminal alkyne, the ether linkage, and the alkyl bromide.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3300 | ≡C-H stretch | Strong, sharp | This is a highly characteristic and diagnostic peak for a terminal alkyne.[5][6][7] |

| ~2120 | -C≡C- stretch | Weak to medium, sharp | The carbon-carbon triple bond stretch is also characteristic, though its intensity can be variable.[5][6][7] |

| 2960-2850 | C-H stretch (sp³) | Medium | These absorptions arise from the methylene groups in the molecule. |

| ~1100 | C-O-C stretch (ether) | Strong | The C-O stretching vibration in ethers typically gives a strong absorption in the fingerprint region.[8][9][10] |

| 650-550 | C-Br stretch | Medium to strong | The carbon-bromine stretching frequency appears at low wavenumbers. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For a solid or liquid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.

-

Acquire the sample spectrum.

-

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a volatile compound like 3-(2-Bromoethoxy)-1-propyne.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the ⁸¹Br isotope.[13][14] The expected m/z values would be 162 and 164.

-

Major Fragmentation Pathways:

-

α-cleavage (Ether): Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[15][16] This could lead to the loss of a propargyl radical (•CH₂C≡CH) or a bromoethyl radical (•CH₂CH₂Br).

-

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) would result in a cation at m/z 83.[13][14]

-

Cleavage of the C-O bond: Heterolytic cleavage at the C-O bond can also occur.

-

Table of Predicted Fragments:

| m/z | Possible Fragment | Rationale |

| 162/164 | [C₅H₇BrO]⁺ | Molecular ion peak (M⁺, M+2) |

| 83 | [C₅H₇O]⁺ | Loss of •Br |

| 123/125 | [C₃H₄BrO]⁺ | Loss of •C₂H₃ (from alkyne side) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

A suitable temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

MS Detection:

Caption: Workflow for GC-MS Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-(2-Bromoethoxy)-1-propyne (CAS 18668-74-1). The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on the well-established principles of spectroscopy and the known behavior of the constituent functional groups. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire and interpret high-quality spectroscopic data for this compound and its analogues. This synthesized guide serves as a valuable resource for the structural elucidation and characterization of 3-(2-Bromoethoxy)-1-propyne in various scientific and industrial applications.

References

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press. (n.d.). Retrieved from [Link]

-

Gas Chromatography - Mass Spectrometry. (n.d.). Retrieved from [Link]

-

The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved from [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS) | Analysis - SCION Instruments. (n.d.). Retrieved from [Link]

-

IR: alkynes. (n.d.). Retrieved from [Link]

-

Alkynes. (n.d.). Retrieved from [Link]

- IR of alkynes - Chemistry. (n.d.).

-

Alkynes - OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5). Retrieved from [Link]

-

KBr Pellet Method - Shimadzu. (n.d.). Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Gas chromatography mass spectrometry basic principles - Agilent. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB. (2019, May 15). Retrieved from [Link]

-

MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). Retrieved from [Link]

-

GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube. (2022, October 3). Retrieved from [Link]

-

Mass Spectrometry of Aliphatic Ethers - YouTube. (2025, August 19). Retrieved from [Link]

-

18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25). Retrieved from [Link]

-

Working Principle of GC-MS - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

The Big Review V: The C-O Bond | Spectroscopy Online. (2025, March 20). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

-

How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes | Spectroscopy Online. (2017, July 1). Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Retrieved from [Link]

-

Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube. (2023, May 11). Retrieved from [Link]

-

Basic NMR Concepts. (n.d.). Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies. (2016, March 26). Retrieved from [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides - YouTube. (2023, January 26). Retrieved from [Link]

-

PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin) - CDN. (n.d.). Retrieved from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Retrieved from [Link]

-

Ch15.17 - Chemical Shifts 1H NMR - YouTube. (2022, July 15). Retrieved from [Link]

-

Fragmentation mechanism and energetics of some alkyl halide ions - ACS Publications. (n.d.). Retrieved from [Link]

-

Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

Sources

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. kinteksolution.com [kinteksolution.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 17. etamu.edu [etamu.edu]

- 18. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Bromoethyl 2-Propynyl Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of multiple reactive functionalities within a single molecular scaffold presents a powerful toolkit for the synthetic chemist. 2-Bromoethyl 2-propynyl ether is a prime exemplar of such a molecule, possessing a terminal alkyne ripe for a plethora of transformations and a bromoethyl group that can act as an electrophile or a precursor to other functionalities. This guide provides a comprehensive exploration of the reactivity of the alkyne group in this versatile building block. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex molecules, particularly those of interest in drug discovery and materials science. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are not merely recipes but are grounded in a solid understanding of the underlying chemical principles.

Introduction to 2-Bromoethyl 2-Propynyl Ether: A Bifunctional Linchpin

2-Bromoethyl 2-propynyl ether, with the chemical formula C₅H₇BrO, is a bifunctional organic compound that features a terminal alkyne (propargyl group) and a primary alkyl bromide. The propargyl group is a well-established reactive handle in organic synthesis, known for its participation in a wide array of transformations including cycloadditions, metal-catalyzed couplings, and nucleophilic additions.[1] The presence of the 2-bromoethyl ether moiety introduces an additional layer of synthetic utility, enabling subsequent functionalization or intramolecular reactions. The interplay between these two functional groups is a key theme that will be explored throughout this guide.

The synthesis of 2-bromoethyl 2-propynyl ether can be achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This typically involves the reaction of 2-bromoethanol with propargyl bromide in the presence of a base.

Table 1: Physicochemical Properties of 2-Bromoethyl 2-Propynyl Ether

| Property | Value | Reference |

| CAS Number | 18668-74-1 | [5] |

| Molecular Formula | C₅H₇BrO | [5] |

| Molecular Weight | 163.01 g/mol | [5] |

| Boiling Point | 180.4 °C at 760 mmHg | [5] |

| Density | 1.425 g/cm³ | [5] |

The Cornerstone of Versatility: The Terminal Alkyne

The reactivity of the terminal alkyne in 2-bromoethyl 2-propynyl ether is dominated by the acidic nature of the terminal proton and the electron-rich triple bond. This allows it to participate in a diverse range of reactions, making it a valuable synthon in the construction of complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most prominent example of "click chemistry," a concept introduced by K.B. Sharpless.[6][7] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9] The triazole linker is not merely a passive connector; its aromatic and polar nature can influence the biological activity and physical properties of the resulting molecule.

The alkyne in 2-bromoethyl 2-propynyl ether readily participates in CuAAC reactions, allowing for its conjugation to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.

Materials:

-

2-Bromoethyl 2-propynyl ether

-

Azide-containing substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) or other suitable solvent system

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of the azide substrate (1.0 equiv) in the chosen solvent system, add 2-bromoethyl 2-propynyl ether (1.1 equiv).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Causality Behind Experimental Choices:

-

Sodium Ascorbate: This reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I) species.

-

Solvent System: A mixture of water and an organic solvent like tert-butanol is often used to solubilize both the organic substrates and the inorganic copper catalyst.

-

Excess Alkyne: A slight excess of the alkyne can help drive the reaction to completion.

Sources

- 1. On the Mechanism of Intramolecular Cyclization of Dialkyl(2-propynyl)[3-alkenyl(or aryl)-2-propynyl]-ammonium Salts (2005) | E. O. Chukhadzhyan | 9 Citations [scispace.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic ether synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Propargyl Ether Compounds

Introduction: The Versatility and Significance of the Propargyl Ether Moiety

The propargyl ether functional group, characterized by an ether linkage to a propargyl group (–CH₂C≡CH), is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent reactivity, attributed to the terminal alkyne, provides a versatile handle for a myriad of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This remarkable reactivity, coupled with the structural rigidity imparted by the alkyne, makes propargyl ethers highly valuable synthons for the construction of complex molecular architectures.[3][4][5] Their applications span from the development of novel pharmaceuticals, including anticancer and antibacterial agents, to the synthesis of advanced materials and agrochemicals.[1][6][7] This guide provides an in-depth exploration of the synthesis and characterization of novel propargyl ether compounds, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of Propargyl Ethers

The successful synthesis of propargyl ethers hinges on the judicious selection of reagents and reaction conditions. While several methods exist, the Williamson ether synthesis remains the most prevalent and reliable approach.

The Williamson Ether Synthesis: A Perennial Workhorse

The Williamson ether synthesis is a robust and versatile method for preparing ethers, including propargyl ethers.[8][9][10] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an electrophilic propargyl halide or sulfonate.[8][10]

Causality Behind Experimental Choices:

-

Choice of Base: The selection of a suitable base is critical for the deprotonation of the alcohol or phenol to form the requisite nucleophilic alkoxide/phenoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often employed for this purpose, as it irreversibly deprotonates the alcohol, driving the reaction to completion.[11] For more sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) can be utilized, often in conjunction with a phase-transfer catalyst in biphasic systems.[1][12]

-

Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the nature of the base. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.[11]

-

Propargylating Agent: Propargyl bromide is a frequently used electrophile due to its high reactivity.[11] However, for substrates prone to side reactions, less reactive electrophiles like propargyl chloride or propargyl tosylate may be preferred.

Experimental Protocol: Synthesis of a Novel Propargyl Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a novel propargyl ether from a hypothetical phenolic starting material.

Materials:

-

Substituted Phenol (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

Propargyl Bromide (80% in toluene, 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the substituted phenol (1.0 eq).

-

Deprotonation: Anhydrous DMF is added to dissolve the phenol, and the solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

Propargylation: Propargyl bromide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure propargyl ether.

Alternative Synthetic Routes

While the Williamson synthesis is widely applicable, other methods can be advantageous in specific contexts.

-

Acid-Catalyzed Etherification: Propargylic alcohols can react with other alcohols in the presence of a Lewis or Brønsted acid catalyst to form propargyl ethers.[13] This method is particularly useful when the corresponding propargyl halide is unstable or difficult to access.

-

Metal-Catalyzed Reactions: Various transition metals, including gold and indium, can catalyze the formation of propargyl ethers.[14][15] These methods often proceed under mild conditions and can exhibit high chemoselectivity. For instance, gold catalysts can activate the alkyne moiety of a propargyl alcohol towards nucleophilic attack by another alcohol.[14]

| Synthetic Method | Advantages | Disadvantages | Typical Yields |

| Williamson Ether Synthesis | Broad scope, reliable, well-established.[8][10] | Requires strong base, potential for elimination side reactions with secondary/tertiary halides.[8] | 60-95%[1][2] |

| Acid-Catalyzed Etherification | Avoids the use of halides, can be performed under milder conditions.[13] | Can be prone to side reactions like rearrangement or elimination, limited to certain substrates. | 50-85% |

| Metal-Catalyzed Reactions | High chemoselectivity, mild reaction conditions.[14][15] | Catalyst can be expensive, may require inert atmosphere. | 70-90% |

Part 2: Rigorous Characterization of Propargyl Ethers

Unambiguous characterization is paramount to confirm the identity and purity of a newly synthesized propargyl ether. A combination of spectroscopic techniques is typically employed for this purpose.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[16][18]

-

¹H NMR Spectroscopy: The proton NMR spectrum of a propargyl ether exhibits several characteristic signals:

-

Acetylenic Proton (–C≡CH): A singlet or a narrow triplet (due to long-range coupling) typically appears in the range of δ 2.0-3.0 ppm.[1][19]

-

Methylene Protons (–O–CH₂–C≡CH): A singlet or a doublet (if coupled to the acetylenic proton) is observed between δ 4.0-5.0 ppm.[1][20]

-

Aromatic/Aliphatic Protons: The signals corresponding to the rest of the molecule will appear in their expected regions.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework:

-

Acetylenic Carbons (–C≡CH): Two distinct signals are observed in the range of δ 70-90 ppm. The terminal carbon (≡CH) is typically found further downfield than the internal carbon (–C≡).

-

Methylene Carbon (–O–CH₂–C≡CH): The signal for the methylene carbon adjacent to the oxygen atom appears between δ 50-70 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[16][18] For propargyl ethers, the following vibrational modes are characteristic:

-

C≡C Stretch: A weak to medium, sharp absorption band appears in the region of 2100-2150 cm⁻¹.[14][21] The weakness of this band is due to the small change in dipole moment during the stretching vibration of the relatively non-polar alkyne bond.

-

≡C–H Stretch: A strong, sharp absorption band is observed around 3250-3300 cm⁻¹.[22][23] This is a highly diagnostic peak for terminal alkynes.

-

C–O Stretch: A strong absorption band in the range of 1000-1300 cm⁻¹ indicates the presence of the ether linkage.[24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[16][18] In the mass spectrum of a propargyl ether, the molecular ion peak (M⁺) is usually observed. Characteristic fragmentation patterns often involve the cleavage of the propargyl group, leading to the formation of a propargyl cation (m/z = 39) or related fragments.[25][26]

| Spectroscopic Technique | Characteristic Features for Propargyl Ethers |

| ¹H NMR | Acetylenic proton (δ 2.0-3.0 ppm), Methylene protons (δ 4.0-5.0 ppm).[1][19][27] |

| ¹³C NMR | Acetylenic carbons (δ 70-90 ppm), Methylene carbon (δ 50-70 ppm). |

| IR | C≡C stretch (2100-2150 cm⁻¹), ≡C–H stretch (3250-3300 cm⁻¹), C–O stretch (1000-1300 cm⁻¹).[14][22][23] |

| Mass Spectrometry | Molecular ion peak (M⁺), Characteristic fragment at m/z = 39.[25][26] |

Part 3: Visualizing the Process

Visual aids are indispensable for understanding complex chemical processes. The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of the Williamson Ether Synthesis for Propargyl Ethers.

Caption: General Workflow for the Synthesis and Characterization of Propargyl Ethers.

Conclusion

The synthesis and characterization of novel propargyl ether compounds are fundamental activities in modern chemical research and development. A thorough understanding of the underlying principles of synthetic methodologies, particularly the Williamson ether synthesis, and the proficient interpretation of spectroscopic data are essential for success. This guide has provided a comprehensive overview of these critical aspects, offering both theoretical grounding and practical protocols. By leveraging the information presented herein, researchers can confidently and efficiently prepare and validate novel propargyl ethers for a wide range of applications, from drug discovery to materials science.

References

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

-

Advanced techniques in analysis of organic compound. SlideShare. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

-

Vibrational spectra and molecular conformation of propargyl ethyl ether. Journal of the Chemical Society, Faraday Transactions 2. [Link]

-

Mid-Infrared Spectra of Dipropargyl Ether Ices Revisited. National Institutes of Health. [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

-

Green Chemistry. Royal Society of Chemistry. [Link]

-

Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. PubMed. [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

Synthesis of glycidyl propargyl ether. ResearchGate. [Link]

-

Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Bentham Science. [Link]

-

(PDF) Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. ResearchGate. [Link]

-

Mid-Infrared Spectra of Dipropargyl Ether Ices Revisited. NASA Technical Reports Server. [Link]

-

Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]

-

Optimization of reaction conditions for the synthesis of propargyl ether 5a with K₂CO₃ as a base (Procedure A). ResearchGate. [Link]

- Synthesis of propargyl alcohol from formaldehyde and acetylene.

-

Williamson ether synthesis. Wikipedia. [Link]

-

¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Publications. [Link]

-

Propargyl ether. PubChem. [Link]

-

Help finiding procedure for williamson ether synthesis... Reddit. [Link]

-

Modelling of structure and interpretation of IR absorption spectra for crystals of substituted aryl propargyl ethers of phenols. ResearchGate. [Link]

-

Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

(PDF) A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. ResearchGate. [Link]

-

Optimized structures for (a) gauche-propargyl alcohol and (b)... ResearchGate. [Link]

-

300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... ResearchGate. [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed. [Link]

-

The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Propargyl alcohol. NIST WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rawsource.com [rawsource.com]

- 7. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of phenols from hydroxymethylfurfural (HMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. METHYL PROPARGYL ETHER(627-41-8) 1H NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Mid-Infrared Spectra of Dipropargyl Ether Ices Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ntrs.nasa.gov [ntrs.nasa.gov]

- 24. Vibrational spectra and molecular conformation of propargyl ethyl ether - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Propargyl alcohol [webbook.nist.gov]

- 27. researchgate.net [researchgate.net]

The Nexus of Stability and Reactivity: A Technical Guide to Bromoalkoxy Linkers in Bioconjugation

Introduction: Engineering Molecular Bridges for Advanced Biotherapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker technology connecting a targeting moiety to a payload is of paramount importance. It is a critical determinant of the conjugate's stability, efficacy, and overall therapeutic index. Among the diverse array of available linkers, bromoalkoxy linkers have emerged as a robust and versatile class of reagents. Their unique chemical architecture, featuring a reactive bromo group at the terminus of an alkoxy chain, offers a compelling balance of reactivity and the formation of highly stable covalent bonds with biomolecules.

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of bromoalkoxy linkers in bioconjugation. We will delve into the fundamental principles of their reactivity, provide field-proven experimental protocols, and present a critical analysis of the stability of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bromoalkoxy linkers to construct next-generation biotherapeutics.

Core Mechanism: The SN2 Reaction at the Heart of Bioconjugation

The conjugation of bromoalkoxy linkers to biomolecules is predominantly governed by a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] In this concerted mechanism, a nucleophilic functional group on the biomolecule, typically a thiol from a cysteine residue or an amine from a lysine residue, attacks the electrophilic carbon atom bearing the bromine atom. This "backside attack" leads to the simultaneous formation of a new covalent bond between the nucleophile and the linker, and the displacement of the bromide ion, which serves as an excellent leaving group.[1][4]

Figure 1: General mechanism of an SN2 reaction with a bromoalkoxy linker.

Causality Behind Experimental Choices: Targeting Cysteine vs. Lysine

The choice of the target amino acid for conjugation is a critical experimental decision driven by the inherent differences in nucleophilicity and abundance of cysteine and lysine residues.

-

Cysteine Conjugation: The thiol group of cysteine is the most nucleophilic functional group among the proteinogenic amino acids.[5][6] At a slightly alkaline pH (typically 7.5-8.5), the thiol group deprotonates to form the highly reactive thiolate anion, which readily participates in the SN2 reaction with the bromoalkoxy linker.[7] This allows for highly selective conjugation to cysteine residues. The resulting thioether bond is exceptionally stable under physiological conditions.[5][8]

-

Lysine Conjugation: The primary amine of lysine is also a potent nucleophile, but its pKa is significantly higher than that of the cysteine thiol.[1] Consequently, a higher pH (typically > 8.5) is required to deprotonate the amine and render it sufficiently nucleophilic for the SN2 reaction. While the resulting carbon-nitrogen bond is stable, the higher pH requirement can potentially impact the stability of the protein. Furthermore, the abundance of surface-exposed lysine residues can lead to heterogeneous conjugation products.

The strategic choice of pH is therefore a cornerstone of achieving selectivity in bromoalkoxy linker-mediated bioconjugation.

The Role of the Alkoxy Moiety: Beyond a Simple Spacer

The "alkoxy" component of the linker, often a polyethylene glycol (PEG) chain, plays a multifaceted role that extends beyond simply connecting the reactive bromo group to another functional moiety.

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and the final bioconjugate, mitigating the risk of aggregation, which can be a major challenge with hydrophobic payloads.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of biotherapeutics, thereby reducing renal clearance and extending their in-vivo half-life.

-

Modulation of Reactivity: The ether oxygen in the alkoxy chain has a mild electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbon atom attached to the bromine, potentially influencing the rate of the SN2 reaction. While this effect is generally subtle compared to the impact of steric hindrance and nucleophile strength, it is a factor to consider in linker design.

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for the successful conjugation of bromoalkoxy linkers to proteins. These methodologies are designed to be self-validating, with clear checkpoints for assessing the efficiency of each step.

Protocol 1: Cysteine-Specific Conjugation with a Bromo-PEG Linker

This protocol outlines the steps for conjugating a bromo-PEG linker to a protein containing accessible cysteine residues.

Materials:

-

Protein with accessible cysteine residues (e.g., an antibody)

-

Bromo-PEG linker (e.g., Bromo-PEG-NHS ester for subsequent payload attachment)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (for disulfide bond reduction, if necessary)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

-

Quenching Solution: 1 M N-acetyl-L-cysteine in PBS

-

Desalting columns or dialysis cassettes for purification

Workflow:

Figure 2: Workflow for cysteine-specific bioconjugation.

Step-by-Step Methodology:

-

Protein Preparation: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 5-10 fold molar excess of TCEP at 37°C for 30-60 minutes.

-

Buffer Exchange: Remove the reducing agent and exchange the protein into the conjugation buffer using a desalting column or dialysis. This step is crucial to prevent the reaction of the bromo-PEG linker with the reducing agent.

-

Conjugation: Add a 5-20 fold molar excess of the bromo-PEG linker to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

Quenching: Quench any unreacted bromo-PEG linker by adding an excess of N-acetyl-L-cysteine. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the drug-to-antibody ratio (DAR). HPLC can be used to assess the purity and aggregation of the conjugate.

Protocol 2: Lysine-Targeted Conjugation with a Bromo-PEG-NHS Ester

This protocol details the conjugation to lysine residues, which requires a higher pH.

Materials:

-

Protein with accessible lysine residues

-

Bromo-PEG-NHS ester linker

-

Conjugation Buffer: Sodium borate buffer, pH 8.5-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes for purification

Step-by-Step Methodology:

-

Protein Preparation: Exchange the protein into the conjugation buffer (pH 8.5-9.0) using a desalting column or dialysis.

-

Conjugation: Add a 10-50 fold molar excess of the bromo-PEG-NHS ester linker to the protein solution. Incubate at room temperature for 1-2 hours.

-

Quenching: Add an excess of Tris-HCl to quench the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate as described in Protocol 1.

-

Characterization: Characterize the conjugate using the methods outlined in Protocol 1.

Data Presentation: Quantitative Insights into Bromoalkoxy Linker Performance

The following tables summarize key quantitative data related to the performance of bromoalkoxy linkers in bioconjugation.

Table 1: Comparison of Reaction Conditions and Typical Yields

| Target Residue | Linker Type | pH | Molar Excess (Linker:Protein) | Reaction Time | Typical Yield (%) |

| Cysteine | Bromo-PEG | 7.5-8.5 | 5-20 | 2-4 hours | > 90% |

| Lysine | Bromo-PEG-NHS | 8.5-9.0 | 10-50 | 1-2 hours | 70-85% |

Table 2: Stability of Thioether-Linked Antibody-Drug Conjugates in Human Plasma [9]

| Conjugation Site | Linker Chemistry | % Intact Conjugate (72h, 37°C) |

| LC-V205C | Maleimide | ~80% |

| Fc-S396C | Maleimide | ~20% |

| Fc-S396C | Phenyloxadiazole sulfone (forms thioether) | > 80% |

Note: While not a bromoalkoxy linker, the phenyloxadiazole sulfone linker also forms a stable thioether bond, providing a relevant comparison for the stability of this linkage.

Trustworthiness: Stability and Cleavage of the Resulting Bioconjugate

A critical aspect of linker technology is the stability of the resulting covalent bond under physiological conditions and, in many applications, its susceptibility to cleavage at the target site.

Stability of the Thioether and Amine Bonds

The thioether bond formed between a bromoalkoxy linker and a cysteine residue is highly stable and generally considered non-cleavable under physiological conditions.[5][8] This high stability is advantageous for applications where sustained payload delivery is desired. Similarly, the amide bond formed with lysine residues is also very stable.

Strategies for Cleavage

For many therapeutic applications, particularly in oncology, the release of the payload from the bioconjugate at the target site is essential for its cytotoxic effect. While the thioether bond itself is robust, cleavage can be engineered into the linker at a different position.

Common cleavable linker strategies that can be incorporated alongside a bromoalkoxy conjugation moiety include:

-

Acid-Labile Linkers: These linkers, such as hydrazones, are designed to be stable at physiological pH but cleave in the acidic environment of endosomes and lysosomes.[5]

-

Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are substrates for specific enzymes, such as cathepsins, which are upregulated in the tumor microenvironment.[5][10]

-

Reductively Cleavable Linkers: Disulfide bonds can be incorporated into the linker, which are cleaved in the reducing environment of the cytoplasm.[5][]

The choice of a cleavable or non-cleavable linker strategy is dictated by the specific therapeutic application and the desired mechanism of action.

Conclusion: A Versatile Tool for Precision Bioconjugation

Bromoalkoxy linkers represent a powerful and versatile tool in the bioconjugation toolbox. Their predictable reactivity via the SN2 mechanism, the ability to selectively target cysteine or lysine residues through careful control of reaction conditions, and the formation of highly stable covalent bonds make them an excellent choice for the construction of a wide range of bioconjugates. The incorporation of an alkoxy, typically PEG, moiety further enhances the properties of the resulting conjugates by improving solubility and pharmacokinetic profiles. As the demand for more sophisticated and effective biotherapeutics continues to grow, a thorough understanding of the mechanism of action of bromoalkoxy linkers will be indispensable for the rational design and development of the next generation of targeted therapies.

References

-

Karampelas, T., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 14(9), 882. [Link]

-

Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

-

Staben, L. R., et al. (2019). Cleavable linkers in antibody-drug conjugates. Pharmaceuticals, 12(3), 114. [Link]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Phelan, J. C., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1709428. [Link]

-

Staben, L. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. ResearchGate. [Link]

-

PharmiWeb.com. (2023). ADC Cleavable Linker: Classification and Mechanism of Action. [Link]

-

Yang, K., et al. (2023). Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. The Journal of Organic Chemistry, 88(20), 13699-13711. [Link]

-

Jones, M. W., et al. (2018). Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody-drug conjugate (ADC). Chemical Science, 9(42), 8140-8147. [Link]

-

Duerr, C. (2018). Studies on the Physicochemical Stability of Antibody Conjugates. edoc.ub.uni-muenchen.de. [Link]

-

Cramer, N., et al. (2023). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. RSC Chemical Biology. [Link]

-

Barfield, R. M., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1404-1413. [Link]

-

Kourra, N., & Cramer, N. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. Chemical Science, 7(10), 6331-6335. [Link]

-

Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 584913. [Link]

-

Yang, K., et al. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules, 28(20), 7088. [Link]

-